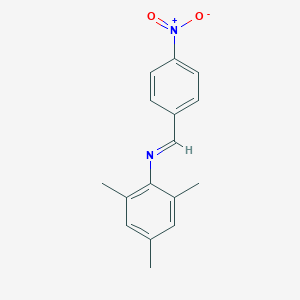![molecular formula C20H22ClN2O4P B412100 diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B412100.png)
diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzylamino group, a chlorophenyl group, and a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be incorporated through electrophilic aromatic substitution reactions.
Phosphonate Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylamino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzylamine, chlorinating agents, and other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The benzylamino and chlorophenyl groups may interact with biological macromolecules such as proteins and nucleic acids, leading to various biochemical effects. The phosphonate group can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
diethyl [5-(benzylamino)-2-(2-chlorophenyl)-1,3-oxazol-4-yl]phosphonate can be compared with other oxazole derivatives and phosphonate-containing compounds. Similar compounds include:
Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.
Phosphonate Compounds: Molecules containing phosphonate groups with varying organic moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22ClN2O4P |
|---|---|
Molecular Weight |
420.8g/mol |
IUPAC Name |
N-benzyl-2-(2-chlorophenyl)-4-diethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22ClN2O4P/c1-3-25-28(24,26-4-2)20-19(22-14-15-10-6-5-7-11-15)27-18(23-20)16-12-8-9-13-17(16)21/h5-13,22H,3-4,14H2,1-2H3 |
InChI Key |
UGKZAIUHENZJNR-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2Cl)NCC3=CC=CC=C3)OCC |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2Cl)NCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


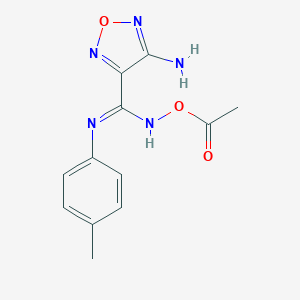
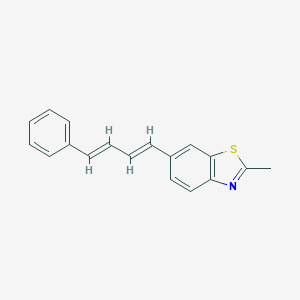
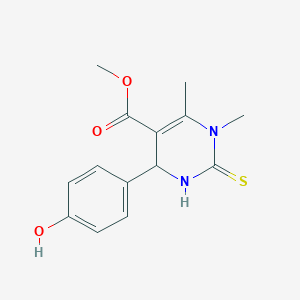
![2-Naphthalenol, 1-[(5-methyl-1H-pyrazol-3-yl)azo]-](/img/structure/B412023.png)
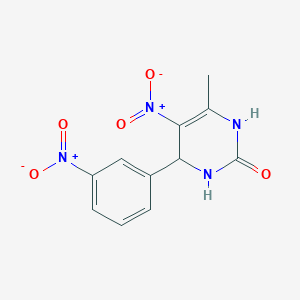
![2-{[(2,5-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B412029.png)
![2-[(5-Quinolinylimino)methyl]phenol](/img/structure/B412032.png)
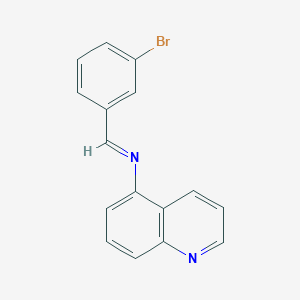
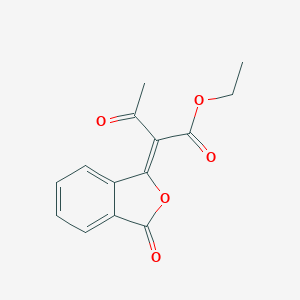
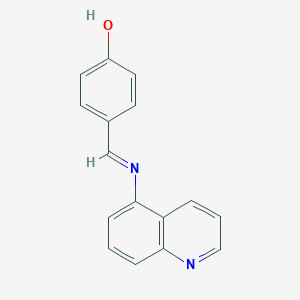
![1,2,5-Trimethyl-3-[(4-nitrobenzyl)oxy]benzene](/img/structure/B412038.png)
![2-Allyl-6-{[(2-bromo-4-methylphenyl)imino]methyl}phenol](/img/structure/B412039.png)
![2-{[(2-Chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B412040.png)
